molecular formula C14H10O3 B3050828 5-hydroxy-3-phenyl-3H-benzofuran-2-one CAS No. 29001-15-8

5-hydroxy-3-phenyl-3H-benzofuran-2-one

Cat. No.: B3050828
CAS No.: 29001-15-8
M. Wt: 226.23 g/mol
InChI Key: BRWDHRZYOYDXTG-UHFFFAOYSA-N
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Description

5-Hydroxy-3-phenyl-3H-benzofuran-2-one (CAS 29001-15-8) is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . Its reported density is 1.341 g/cm³, and it has a calculated boiling point of 375.1°C at 760 mmHg, with a flash point of 163.1°C . The compound is slightly soluble, with an approximate solubility of 1 gram per liter at 25°C . This compound features a benzofuranone core, a privileged structure in medicinal chemistry that is found in a large number of biologically active compounds and natural products . Synthetic benzofuran derivatives, in general, have received considerable research attention due to a broad spectrum of potential biological activities. Studies on related structures indicate that benzofuran derivatives can possess notable antifungal properties and can act as potent non-steroidal reversible inhibitors of enzymes like P450 aromatase . Furthermore, specific 5-hydroxybenzofuran derivatives have been investigated for their antitumor activity, anti-estrogen effects in breast cancer research, and as inhibitors of mTOR signaling, which controls cell growth and metabolism . Researchers value this structural motif for developing new pharmacological tools and agents, particularly for its antifungal, antimicrobial, and antioxidant potential . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-hydroxy-3-phenyl-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWDHRZYOYDXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442786
Record name 5-hydroxy-3-phenyl-3H-benzofuran-2-one
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Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29001-15-8
Record name 5-Hydroxy-3-phenyl-2(3H)-benzofuranone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-hydroxy-3-phenyl-3H-benzofuran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(3H)-Benzofuranone, 5-hydroxy-3-phenyl
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-3-phenyl-3H-benzofuran-2-one can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with phenylacetic acid derivatives. This reaction typically requires acidic or basic conditions and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves multi-step synthesis processes. These processes may include the use of catalysts such as palladium or nickel to enhance reaction efficiency and yield. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-3-phenyl-3H-benzofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Hydroxy-3-phenyl-3H-benzofuran-2-one has shown promise in medicinal chemistry, particularly for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant activity against various bacterial pathogens, including both Gram-positive and Gram-negative strains. Its effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) makes it a candidate for antibiotic development .
  • Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which can help mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

Biological Research

In biological studies, this compound has been explored for its effects on cellular mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity, which can be beneficial in treating conditions where enzyme overactivity is a concern.
  • Cell Signaling Modulation : It has been shown to modulate various signaling pathways within cells, contributing to its anti-inflammatory and anticancer effects.

Industrial Applications

The compound's unique properties extend to industrial applications:

  • Material Development : Due to its structural characteristics, this compound is being investigated for use in developing new materials that require specific chemical stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 5-hydroxy-3-phenyl-3H-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzofuranone derivatives exhibit diverse biological and chemical properties depending on substituents at positions 3 and 4. Below is a comparative analysis:

Compound Substituents Key Properties Applications References
5-Hydroxy-3-phenyl-3H-benzofuran-2-one 5-OH, 3-Ph Industrial use; hydroxyl group enhances polarity, phenyl group adds steric bulk. Industrial synthesis intermediates.
3-(1-Hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one 5-NO₂, 3-pentylidene-OH Nitro group increases electron-withdrawing effects; tautomerism observed. Synthesis intermediates for pharmaceuticals.
5-Acyl-3-substituted-benzofuran-2(3H)-ones 5-acyl (e.g., acetyl), 3-alkyl/aryl Acyl groups improve lipophilicity; anti-inflammatory activity via dual COX/LOX inhibition. Potential anti-inflammatory agents.
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one 5-Br, 3-OH Bromine increases molecular weight and lipophilicity. Cited in patents for drug discovery.
3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2-one 5-Me, 3-Ph, 3-OH Methyl group enhances stability; hydroxy and phenyl groups influence ring-opening. Studied for photochemical reactivity.
Key Findings from Research

Anti-inflammatory Activity: 5-Acyl derivatives (e.g., 5-acetyl-3-aryl-benzofuranones) demonstrate dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing arachidonic acid metabolites in vitro. Their activity is comparable to their ring-opened o-hydroxy acid counterparts, suggesting in vivo lactone-to-acid conversion .

Reactivity and Stability: Nitro-substituted derivatives (e.g., 5-nitro-3H-benzofuran-2-one) exhibit tautomerism between ketonic and enolic forms, enhancing their utility in synthetic chemistry .

Industrial vs. Pharmaceutical Use :

  • This compound is prioritized for industrial applications, whereas nitro- and acyl-substituted analogs are explored for drug development due to their bioactivity .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP PSA (Ų)
This compound C₁₃H₁₀O₃ 214.22 2.15 46.53
5-Nitro-3H-benzofuran-2-one C₈H₅NO₄ 179.13 1.87 78.91
5-Bromo-3-hydroxy-3H-2-benzofuran-1-one C₈H₅BrO₃ 229.03 2.30 46.53

Q & A

What are the established synthetic routes for 5-hydroxy-3-phenyl-3H-benzofuran-2-one, and how can purity be validated?

Level: Basic
Answer:
The synthesis typically involves lactonization of substituted o-hydroxy acids or cyclization of acylated precursors. For example, 5-acyl-3-substituted benzofuranones can be synthesized via nucleophilic substitution followed by acid-catalyzed lactone ring closure . Key steps include:

  • Reaction conditions: Use of NaH in THF under nitrogen for methylation or acylation .
  • Purification: Column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization from diisopropyl ether .
  • Validation:
    • NMR spectroscopy: Analyze 1H^1H and 13C^{13}C NMR to confirm regiochemistry and lactone stability .
    • HPLC-MS: Monitor byproducts and ensure >95% purity.

How can structural elucidation of this compound be performed using crystallography?

Level: Basic
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization: Slow evaporation of a solution in diisopropyl ether yields suitable crystals .
  • Refinement: Use SHELXL-97 for H-atom positioning and AFIX commands to optimize methyl groups .
  • Key parameters:
    • Planarity of the benzofuran ring (mean deviation <0.01 Å).
    • Dihedral angles between substituents (e.g., 80.96° for phenyl vs. benzofuran rings) .

What methodologies are used to evaluate the anti-inflammatory activity of this compound?

Level: Basic
Answer:

  • In vivo models: Adjuvant-induced arthritis in rats, monitoring paw swelling and histopathology .
  • In vitro assays:
    • Cyclooxygenase (CO)/Lipoxygenase (LO) inhibition: Measure arachidonic acid metabolites in guinea pig peritoneal PMNs using ELISA .
    • Dual inhibition: Quantify prostaglandins (CO products) and leukotrienes (LO products) via LC-MS .

How can researchers resolve contradictions between in vitro and in vivo anti-inflammatory data?

Level: Advanced
Answer:
Discrepancies often arise from lactone ring opening in vivo:

  • Metabolite tracking: Administer 13C^{13}C-labeled lactone and use LC-MS to detect its hydroxy acid derivative in plasma .
  • Stability assays:
    • pH-dependent hydrolysis: Compare lactone stability in buffers (pH 1–7.4) to mimic gastrointestinal vs. physiological conditions .
    • Activity correlation: Test both lactone and hydroxy acid forms in parallel in vitro assays .

What advanced strategies optimize the dual inhibition of CO and LO pathways?

Level: Advanced
Answer:

  • Structure-activity relationship (SAR): Introduce electron-withdrawing groups (e.g., fluoro) at C5 to enhance LO inhibition while retaining CO activity .
  • Crystallographic insights: Leverage π-π stacking interactions (e.g., centroid separations of 3.6–3.8 Å) to design analogs with improved binding to both enzymes .
  • Kinetic studies: Use surface plasmon resonance (SPR) to measure binding affinities to COX-2 and 5-LOX .

How can reaction conditions be optimized for scalable synthesis?

Level: Advanced
Answer:

  • Catalysis: Replace NaH with milder bases (e.g., K2_2CO3_3) in polar aprotic solvents (DMF) to reduce side reactions .

  • Flow chemistry: Implement continuous flow reactors for high-yield lactonization (residence time: 30 min, 80°C) .

  • Table: Optimization Parameters

    ParameterStandard ConditionsOptimized Conditions
    BaseNaHK2_2CO3_3
    SolventTHFDMF
    Yield75%89%

What analytical techniques validate the absence of toxic byproducts?

Level: Advanced
Answer:

  • GC-MS: Screen for residual solvents (e.g., dichloromethane) with detection limits <10 ppm.
  • Elemental analysis: Confirm absence of heavy metals (e.g., Pd, Ni) from catalytic steps.
  • Genotoxicity assays: Perform Ames tests with S. typhimurium strains TA98/TA100 .

How do substituents influence the compound’s pharmacokinetic profile?

Level: Advanced
Answer:

  • LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl at C5) to improve solubility without compromising bioavailability.
  • Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated oxidation; methyl groups at C3 reduce clearance rates .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-hydroxy-3-phenyl-3H-benzofuran-2-one
Reactant of Route 2
5-hydroxy-3-phenyl-3H-benzofuran-2-one

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